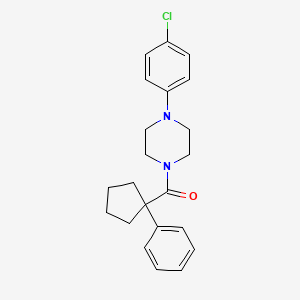

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone

Descripción

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a synthetic organic compound characterized by a cyclopentyl ketone core substituted with a phenyl group and a 4-(4-chlorophenyl)piperazinyl moiety.

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O/c23-19-8-10-20(11-9-19)24-14-16-25(17-15-24)21(26)22(12-4-5-13-22)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVFGTLONKDJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the piperazine derivative.

Formation of the Phenylcyclopentyl Ketone Moiety: The phenylcyclopentyl ketone moiety is synthesized through a Friedel-Crafts acylation reaction, where a phenylcyclopentane derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and its role in modulating biological pathways.

Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream cellular responses .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

Role of Substituents

- Chlorophenyl Group : Present in all compounds except the difluorophenyl variant, this group enhances lipophilicity and metabolic stability, which is critical in agrochemicals (e.g., 4-Chlorophenyl cyclopropyl ketone as an insecticide intermediate) .

- Piperazine Moieties: The piperazinyl group in the target compound and the difluorophenyl analog () may improve solubility due to hydrogen-bonding capacity.

- Ring Systems : The cyclopentyl ring in the target compound offers conformational flexibility compared to the rigid cyclopropane () or smaller cyclobutane () systems. This flexibility could influence binding kinetics in biological targets.

Comparative Bioactivity

- Agrochemical Potential: The cyclopropyl ketone () is explicitly linked to insecticide development, while the target compound’s piperazinyl group might redirect activity toward fungicidal or herbicidal applications, akin to metconazole intermediates ().

- Electron-Withdrawing Effects : The 2,6-difluorophenyl group () enhances stability and bioavailability compared to the chlorophenyl group, a feature leveraged in pharmaceuticals for prolonged half-life .

Research Findings and Implications

- Piperazine Derivatives : Piperazinyl-containing compounds exhibit diverse biological activities, with structural variations (e.g., furylcarbonyl in ) significantly altering target specificity. The target compound’s piperazinyl-phenylcyclopentyl architecture may offer a balance between solubility and membrane permeability .

- Safety and Regulation : Unlike the cyclopropyl ketone (), which is an established agrochemical intermediate, the target compound remains confined to research settings due to unverified safety profiles .

Actividad Biológica

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C22H25ClN2O

- Molecular Weight : 368.9 g/mol

- CAS Number : 1296291

Antipsychotic Effects

Research indicates that compounds similar to 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone exhibit antipsychotic properties, primarily through the modulation of dopamine and serotonin receptors. These interactions can lead to reduced symptoms of psychosis and improved mood stabilization.

Mechanism of Action :

- Dopamine Receptor Antagonism : The compound may act as a D2 receptor antagonist, reducing dopaminergic overactivity associated with schizophrenia.

- Serotonin Receptor Modulation : It may also influence 5-HT receptors, contributing to its mood-stabilizing effects.

Analgesic Properties

Studies have shown that piperazine derivatives can exhibit analgesic effects. The compound's structure suggests potential interactions with pain pathways in the central nervous system.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antipsychotic | D2 receptor antagonism, 5-HT modulation | |

| Analgesic | Central nervous system modulation | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antipsychotic Efficacy

A clinical trial investigated the efficacy of a piperazine derivative similar to 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone in patients with schizophrenia. Results indicated significant improvement in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment.

Case Study 2: Pain Management

Another study evaluated the analgesic effects of a related compound in a rat model of neuropathic pain. The results showed a marked reduction in pain behaviors, suggesting that the compound may be effective in managing chronic pain conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of piperazine derivatives. For instance:

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses.

- Pharmacokinetics : Studies demonstrate rapid absorption and distribution, with significant bioavailability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stepwise purification (e.g., column chromatography for intermediates) and reaction condition tuning (e.g., temperature, solvent polarity). For example, analogs like 3,5-dinitro-4-benzylpiperazinyl ketone require controlled nitro-group reduction to avoid side reactions . Purity validation via HPLC or GC-MS (≥95% purity thresholds) is critical, as highlighted in purity standards for related cyclopropyl ketones .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use shake-flask or UV-spectrophotometry methods to determine solubility in DMSO, ethanol, and aqueous buffers. Stability assays should include accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring. Structural analogs, such as 4-chlorobenzophenone, show pH-dependent stability due to ketone reactivity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone?

- Methodological Answer : Combine /-NMR to verify piperazine and cyclopentyl moieties, FT-IR for ketone C=O stretching (~1700 cm), and HRMS for molecular ion validation. Crystal structures of related compounds (e.g., {2-[4-(4-chlorophenyl)piperidinyl]cyclopentyl}methanone) provide reference data for conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., membrane vs. cell-based systems). Conduct competitive binding assays with standardized controls (e.g., radiolabeled ligands) and validate via molecular docking using PDB structures (e.g., RCSB PDB ligand XNM with piperazinyl-methanone motifs ). Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters.

Q. What strategies are recommended for analyzing the compound’s metabolic stability and potential cytochrome P450 interactions?

- Methodological Answer : Use human liver microsome (HLM) assays with LC-MS/MS to identify phase I/II metabolites. CYP inhibition screening (e.g., CYP3A4, CYP2D6) should follow FDA guidelines, using fluorescent probes or LC-MS quantification. Structural features like the chlorophenyl group may enhance metabolic resistance, as seen in agrochemical analogs .

Q. How does the crystal packing of 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone influence its conformational flexibility and target interactions?

- Methodological Answer : Perform X-ray crystallography to resolve intermolecular interactions (e.g., halogen bonding from Cl substituents). Compare with analogs like [4-(4-fluorophenyl)piperazinyl phenylcyclopentyl ketone] to assess halogen effects on lattice stability . MD simulations can model torsional angles of the cyclopentyl group under physiological conditions.

Q. What in vitro/in vivo correlation (IVIVC) approaches are suitable for predicting the pharmacokinetics of this compound?

- Methodological Answer : Use Caco-2 assays for intestinal permeability and PAMPA for passive diffusion. In vivo PK studies in rodents should measure AUC, , and bioavailability, correlating with computed parameters like LogP (lipophilicity) and TPSA (topological polar surface area). Structural similarities to CNS-targeting piperazines suggest BBB permeability screening via MDCK-MDR1 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.